4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide
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Overview
Description
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is an organosulfur compound that features both sulfonamide and fluorobenzene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide typically involves the reaction of 4-amino-3-fluorobenzenesulfonamide with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antibacterial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfonimidates: Compounds with a sulfur (VI) center, used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness
4-(Ethylsulfonamido)-3-fluorobenzenesulfonamide is unique due to the presence of both ethylsulfonamido and fluorobenzene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamides, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11FN2O4S2 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-(ethylsulfonylamino)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)9)17(10,14)15/h3-5,11H,2H2,1H3,(H2,10,14,15) |
InChI Key |
VFHDOQPVRKWLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F |
Origin of Product |
United States |
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